
Salicylate
Overview
Description
Salicylate, the conjugate base of salicylic acid, is a widely studied compound with diverse applications in medicine, biochemistry, and industrial chemistry. It is best known as the active metabolite of aspirin (acetylsalicylic acid) and shares anti-inflammatory, analgesic, and antipyretic properties . Structurally, this compound features a hydroxyl group adjacent to a carboxylic acid moiety on a benzene ring, enabling unique interactions with enzymes, metal ions, and biological membranes. Its derivatives, such as methyl this compound and sodium this compound, are utilized in topical analgesics, flavoring agents, and biochemical assays . Recent research highlights its role in metalloenzyme inhibition, radical detection, and antibacterial drug development .
Preparation Methods
Preparation of Salicylate by Solvent Method (Kolbe-Schmitt Type Reaction)
Overview
One classical industrial approach to preparing salicylic acid involves the carboxylation of sodium phenolate with carbon dioxide under controlled conditions, known as the Kolbe-Schmitt reaction. A patented solvent method improves this process by using an organic solvent to enhance reaction uniformity and efficiency.
Process Description
- Sodium phenolate containing water is added to an organic solvent such as octanol.
- The mixture undergoes vacuum dewatering to reduce water content below 0.3%.
- Carbon dioxide is introduced under gas-liquid phase carboxylation conditions at 100–190 °C and 0–0.8 MPa pressure.
- The reaction forms sodium this compound, which is subsequently acidified to yield high-purity salicylic acid (>99.55% purity).
- The organic solvent containing residual phenol is recycled.
Reaction Conditions and Parameters
Parameter | Range/Value |
---|---|
Organic solvent to phenol weight ratio | 4–10:1 |
Molar ratio phenol to NaOH | 1:1.0–1.05 |
NaOH concentration | 30–50% aqueous solution |
Vacuum degree | 0–0.1 MPa |
Temperature during dehydration | 40–140 °C |
Carboxylation temperature | 100–190 °C |
Carboxylation pressure | 0–0.8 MPa |
Advantages and Challenges
- The use of an organic solvent with good miscibility ensures uniform, transparent reaction liquid, improving reaction efficiency.
- Dehydration under vacuum is critical to minimize water content, which otherwise hampers the reaction.
- The process is a gas-liquid-solid three-phase reaction, which is inherently complex and requires careful control.
- Industrial scalability is challenging due to the lengthy process flow and reaction conditions.
Chemical Equation Summary
- Formation of sodium phenolate from phenol and sodium hydroxide:
$$
\text{Phenol} + \text{NaOH} \rightarrow \text{Sodium phenolate} + \text{H}_2\text{O}
$$ - Carboxylation with CO₂ to form sodium this compound, followed by acidification to salicylic acid.
This method remains a cornerstone for industrial salicylic acid production due to its relatively high purity and yield.
Palladium-Catalyzed Silanol-Directed C–H Carboxylation of Phenols
Overview
A modern, highly selective synthetic method involves palladium-catalyzed C–H activation and carboxylation of phenols directed by silanol groups. This method represents a significant advance in regioselective synthesis of salicylic acids and derivatives under milder conditions compared to classical methods.
Reaction Mechanism and Features
- Phenols are first converted into silanol derivatives, which serve as traceless directing groups.
- Palladium catalyst (Pd(OAc)₂) and specific ligands (e.g., Boc-Leu-OH) promote ortho C–H activation.
- Carbon dioxide is introduced under mild conditions to carboxylate the activated aromatic ring.
- Subsequent desilylation yields salicylic acid derivatives with high regioselectivity.
- The method tolerates a broad range of functional groups, including esters, nitriles, halides, and ketones.
Optimization and Yield Data
Entry | Ligand | Oxidant | Solvent | Yield (%) |
---|---|---|---|---|
1 | L3 | AgOAc | DCE | 17 |
2 | None | AgOAc | DCE | <1 |
3 | Ac-Val-OH (L1) | AgOAc | DCE | 37 |
4 | Boc-Val-OH (L2) | AgOAc | DCE | 33 |
5 | Ac-Leu-OH (L4) | AgOAc | DCE | 42 |
6 | Boc-Leu-OH (L5) | AgOAc | DCE | 90 |
- Best yields (up to 90%) were obtained with Boc-Leu-OH ligand and silver acetate oxidant in dichloroethane solvent.
- The reaction requires palladium catalyst; no product forms without Pd.
- Other oxidants such as Cu(OAc)₂, benzoquinone, or O₂ gave poor yields.
Substrate Scope and Yields
Entry | Silanol Substrate | Salicylic Acid Product | Yield (%) |
---|---|---|---|
1 | 1a | 2a | 76 |
2 | 1b | 2b | 91 |
3 | 1c | 2c | 92 |
... | ... | ... | ... |
23 | 1w | 2w | 62 |
25 | 1y | 2y | 64 |
- Electron-donating groups on phenols generally increase yields.
- Electron-neutral and electron-deficient substituents give slightly lower yields.
- Functional groups such as esters, nitriles, halides, cyclopropyl, and ketones are well tolerated.
- Ortho-substituted phenols can also be carboxylated, which is challenging in other methods.
- Complex molecules like estrone derivatives can be functionalized efficiently.
Mechanistic Insights
- Isotope labeling studies indicate the oxygen atom in the carboxyl group originates from the silanol directing group.
- The reaction proceeds via palladium-mediated C–H activation, migratory insertion of CO, and reductive elimination.
Advantages
- High regioselectivity and functional group tolerance.
- Milder reaction conditions compared to Kolbe-Schmitt.
- Potential for late-stage functionalization of complex molecules.
- Enables synthesis of bis-unsymmetrically substituted phenolic compounds through iterative C–H functionalizations.
Summary Table of Key Reaction Conditions
Parameter | Condition |
---|---|
Catalyst | Pd(OAc)₂ (10 mol %) |
Ligand | Boc-Leu-OH (20 mol %) |
Oxidant | AgOAc (3 equivalents) |
Solvent | 1,2-Dichloroethane (DCE) |
Temperature | 95 °C |
Reaction Time | 18 hours |
CO/Ar Atmosphere | 1:8 ratio, balloon |
This method represents a breakthrough in selective synthesis of salicylic acids from phenols with broad applicability in pharmaceutical and material sciences.
Summary Comparison of Preparation Methods
Feature | Solvent Method (Kolbe-Schmitt) | Pd-Catalyzed Silanol-Directed C–H Carboxylation |
---|---|---|
Starting Material | Sodium phenolate | Silanol-protected phenols |
Catalyst | None (base-mediated) | Palladium acetate with ligand |
Reaction Conditions | High temperature (100–190 °C), vacuum, elevated CO₂ pressure | Mild temperature (~95 °C), atmospheric CO/Ar |
Selectivity | Moderate, ortho-carboxylation | High regioselectivity, tolerant to substituents |
Functional Group Tolerance | Limited | Broad, including esters, nitriles, halides |
Industrial Applicability | Established, scalable | Emerging, more suited for fine chemicals |
Product Purity | >99.5% salicylic acid | High purity, regioselective derivatives |
Chemical Reactions Analysis
Types of Reactions: Salicylates undergo various chemical reactions, including:
Oxidation: Salicylic acid can be oxidized to produce catechol and other quinones.
Reduction: Reduction of salicylic acid can yield salicyl alcohol.
Substitution: Salicylic acid can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Oxidation: Catechol, quinones.
Reduction: Salicyl alcohol.
Substitution: Nitro-salicylic acid, sulfo-salicylic acid, halogenated salicylic acids.
Scientific Research Applications
Medical Applications
Salicylates are primarily known for their role as anti-inflammatory agents and analgesics. The most recognized salicylate is acetylsalicylic acid (aspirin), which has been used for over a century to treat pain, fever, and inflammation.
Pain Management and Anti-inflammatory Properties
- Mechanism of Action : Salicylates inhibit cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain .
- Clinical Uses : Salicylates are indicated for conditions such as:
- Osteoarthritis
- Rheumatoid arthritis
- Myocardial infarction prophylaxis
- Ischemic stroke prevention
A study highlighted the effectiveness of salicylates in managing chronic pain conditions, showing significant improvements in patient-reported outcomes when used regularly .
Tinnitus Research
This compound has been extensively studied for its role in inducing tinnitus—a perception of noise without an external source. Research indicates that systemic application of this compound alters neuronal activity in the auditory pathway, contributing to tinnitus development .
- Case Study : In a controlled study involving rats, long-term administration of this compound resulted in increased metabolic activity in key auditory regions, demonstrating its potential to model tinnitus in laboratory settings .
Dermatological Applications
Salicylic acid is widely used in dermatology due to its keratolytic properties. It facilitates the shedding of the outer layer of skin and is effective in treating various skin conditions.
Acne Treatment
Salicylic acid is a common ingredient in acne treatments due to its ability to penetrate pores and reduce inflammation. It helps dissolve the debris that clogs pores, thereby preventing acne formation.
Psoriasis Management
Topical formulations containing salicylic acid are used to treat psoriasis by reducing scaling and promoting skin exfoliation .
Pharmaceutical Manufacturing
Salicylates serve as key intermediates in the synthesis of various pharmaceuticals:
- Aspirin Production : Salicylic acid is converted into acetylsalicylic acid through acetylation, forming one of the most widely used medications globally .
- Other Pharmaceuticals : Salicylates are also precursors for drugs like 4-aminosalicylic acid and sandulpiride, which are utilized in treating tuberculosis and psychiatric disorders respectively .
Food Preservation and Antimicrobial Use
Salicylic acid exhibits antimicrobial properties that make it useful as a food preservative. Its application helps inhibit bacterial growth, thereby extending the shelf life of food products .
Safety and Toxicity Considerations
While salicylates have numerous applications, they also pose risks if misused:
- Toxicity Levels : this compound toxicity can occur at levels above 100 mg/dL, leading to serious health complications .
- Adverse Effects : Common side effects include gastrointestinal disturbances and allergic reactions; thus, monitoring dosage is crucial during treatment .
Data Table: Summary of this compound Applications
Application Area | Specific Uses | Mechanism/Effect |
---|---|---|
Medical | Pain relief (e.g., arthritis) | COX inhibition; reduced prostaglandin synthesis |
Tinnitus research | Alters neuronal activity in auditory pathways | |
Dermatological | Acne treatment | Keratolytic effect; unclogs pores |
Psoriasis management | Promotes skin exfoliation | |
Pharmaceutical | Aspirin production | Acetylation of salicylic acid |
Synthesis of other pharmaceuticals | Key intermediate | |
Food Preservation | Antimicrobial agent | Inhibits bacterial growth |
Mechanism of Action
Salicylic acid exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX-1 and COX-2, salicylic acid reduces the formation of pro-inflammatory prostaglandins, leading to its anti-inflammatory and analgesic effects. Additionally, salicylic acid has keratolytic properties, making it effective in treating skin conditions by promoting the shedding of the outer layer of skin .
Comparison with Similar Compounds
Comparison with Hydroxyl Radical Detection Probes
Salicylate is frequently employed as a probe for hydroxyl radical (HO•) detection due to its hydroxylation into dihydroxybenzoic acid (DHBA) isomers. When compared to D-phenylalanine, another HO• probe:
- Product Specificity: this compound produces nearly equal amounts of 2,3-DHBA and 2,5-DHBA under photolytic HO• generation, with minor catechol formation. In contrast, D-phenylalanine generates p-tyrosine as the primary product .
- Enzymatic Interference : Cytochrome P-450 enzymes hydroxylate this compound to 2,5-DHBA, while phenylalanine hydroxylase converts D-phenylalanine to p-tyrosine in hepatic tissues. This complicates in vivo interpretations, as enzymatic activity may mimic HO•-driven hydroxylation .
Table 1 : Key Differences in Hydroxyl Radical Detection
Probe | Primary Products | Enzymatic Interference |
---|---|---|
This compound | 2,3-DHBA, 2,5-DHBA | Cytochrome P-450 |
D-phenylalanine | p-Tyrosine | Phenylalanine hydroxylase |
Metabolic and Enzymatic Interactions
This compound and its analogs exhibit distinct effects on mitochondrial metabolism and enzyme systems:
- Oxidative Phosphorylation: Sodium this compound, aspirin, and methyl this compound uncouple oxidative phosphorylation in liver and kidney mitochondria at toxic concentrations (0.1–1 mM), mimicking 2,4-dinitrophenol.
- This compound Hydroxylase : This flavoprotein hydroxylates this compound to catechol, while benzoate acts as a "pseudosubstrate," diverting oxygen reduction to H2O2 instead of hydroxylation. Substituted benzoates (e.g., 3-hydroxybenzoate) exhibit intermediate behavior, with reduced binding affinity and catalytic efficiency compared to this compound .
Pharmacological Effects Compared to Aspirin and Derivatives
This compound and aspirin display divergent pharmacological profiles:
- Erythrocyte Effects : Low-dose aspirin (0.01–0.05 mM) increases erythrocyte size by inhibiting Na<sup>+</sup>/K<sup>+</sup> ATPase, whereas this compound reduces cell diameter at higher doses (1–5 mM). Direct ATPase inhibition occurs at 3 mM for this compound and 0.03 mM for aspirin .
- Anti-Inflammatory Potency : Sodium this compound (4 mM) inhibits NF-κB activation by 21%, compared to 52% for aspirin and 81% for 4-trifluoromethyl this compound (HTB). This underscores the impact of electron-withdrawing substituents on bioactivity .
Table 2 : Pharmacological Comparison of this compound Derivatives
Compound | NF-κB Inhibition (4 mM) | Erythrocyte Effect (Low Dose) |
---|---|---|
Sodium this compound | 21% | No effect |
Aspirin | 52% | Increased size |
HTB | 81% | Not studied |
Antioxidant Activity Relative to Structural Analogs
This compound’s antioxidant capacity is modest compared to derivatives like 5-aminothis compound (5-ASA):
- Radical Scavenging: 5-ASA rapidly neutralizes DPPH radicals and peroxyl radicals (chain-breaking antioxidant), whereas this compound and acetaminophen act as weaker retardants. The para-amine group in 5-ASA stabilizes its phenoxyl radical, enhancing efficacy .
- Lipid Peroxidation Inhibition : 5-ASA reduces TBARS formation by 70% in Fe<sup>2+</sup>/ascorbate-induced peroxidation, outperforming this compound (20–30% inhibition) .
Structural Modifications and Impact on Bioactivity
Structural isomerism and substitutions significantly alter this compound’s interactions:
- Metal-Binding Isosteres (MBIs): this compound MBIs, such as catechol analogs, inhibit metalloenzymes like methionine aminopeptidase (MetAP) by coordinating catalytic metal ions. These MBIs exhibit improved selectivity and pharmacokinetics compared to parent compounds .
- Antibacterial Derivatives : this compound-based MetAP inhibitors with Fe(II)-selectivity (e.g., catechol derivatives) halt E. coli growth, while Mn(II)/Co(II)-selective analogs are ineffective .
Table 3 : Impact of Structural Modifications on Bioactivity
Modification | Target Enzyme | Key Finding |
---|---|---|
Catechol moiety | MetAP | Fe(II)-selective inhibition |
Trifluoromethyl group | NF-κB | Enhanced anti-inflammatory effect |
para-amine | Antioxidant systems | Stabilized phenoxyl radical |
Biological Activity
Salicylate, a key metabolite of aspirin, is recognized for its diverse biological activities, particularly in anti-inflammatory and antimicrobial contexts. This article explores the mechanisms through which this compound exerts its effects, supported by case studies and research findings.
1. Inhibition of Acetyltransferases
This compound has been shown to inhibit the acetyltransferase activity of CBP/p300, critical regulators of gene expression. It competes with acetyl-CoA at the catalytic site, leading to decreased acetylation of histone and non-histone proteins such as NF-κB and p53. This inhibition occurs at concentrations achievable in human plasma post-oral administration, with IC50 values of 10.2 mM for p300 and 5.7 mM for CBP . The implications of this action are significant for understanding this compound's role in modulating inflammatory responses.
2. Modulation of NF-κB Activity
This compound's interaction with NF-κB is another critical aspect of its biological activity. By inhibiting the acetylation of NF-κB, this compound can down-regulate its transcriptional activity, thereby influencing various inflammatory pathways . This mechanism contributes to the compound's anti-inflammatory effects, making it a valuable therapeutic agent in conditions characterized by excessive inflammation.
3. Induction of Reactive Oxygen Species (ROS)
Research indicates that this compound can induce the formation of persister cells in bacteria such as Escherichia coli through ROS generation. In a study, this compound treatment resulted in an 11-fold increase in persister cells after six hours and a 32-fold increase after 24 hours when exposed to ciprofloxacin . This effect highlights this compound's potential role in bacterial persistence and resistance to antibiotics.
Case Studies
Case Study 1: this compound and Cancer Cell Lines
In vitro studies demonstrated that this compound can suppress the growth of leukemia cell lines dependent on p300 activity. When treated with this compound, these cells exhibited reduced acetylation levels, suggesting that targeting p300 may be a viable strategy for cancer therapy .
Case Study 2: this compound Intolerance
A clinical perspective on this compound involves its intolerance in certain individuals, often linked to altered arachidonic acid metabolism. This intolerance can lead to respiratory and skin reactions, emphasizing the need for careful monitoring when using this compound-based medications .
Research Findings
Q & A
Basic Research Questions
Q. What methodologies are recommended for quantifying salicylate levels in plant tissues, and how can variability in data be addressed?
- Methodology : Use UV-visible spectrophotometry or colorimetry to measure this compound concentrations in plant extracts. Standardize protocols across samples to account for variability caused by plant species, growth conditions, and analytical techniques. Include controls for endogenous compounds that may interfere with absorbance readings .
- Data Variability : Replicate experiments across multiple plant batches and use statistical tools (e.g., ANOVA) to assess significance. Reference peer-reviewed databases for baseline this compound levels in comparable species .
Q. What are the primary mechanisms underlying this compound toxicity in mammalian systems?
- Mechanistic Insights : Salicylates disrupt oxidative phosphorylation by uncoupling mitochondrial electron transport, leading to metabolic acidosis. They also inhibit cyclooxygenase (COX) enzymes, altering prostaglandin synthesis. In acute overdose, central respiratory stimulation occurs via cholinergic pathways, causing hyperventilation and alkalosis .
- Experimental Validation : Use in vitro mitochondrial assays and in vivo models (e.g., rodent toxicity studies) to measure ATP depletion and pH imbalances. Pair with COX activity assays to confirm enzyme inhibition .
Q. How do salicylates modulate interferon signaling pathways, and what pharmacological implications arise?
- Pathway Analysis : Sodium this compound enhances interferon (IFN-I) signaling by inhibiting phosphatase PTP1B, which stabilizes phosphorylated IRF9 (pY112-IRF9). This prolongs STAT1/STAT2 activation, critical for antiviral responses. Use immunoprecipitation and phosphatase inhibition assays to validate interactions .
- Therapeutic Relevance : Investigate this compound derivatives as adjuvants in IFN-based therapies for viral infections. Monitor STAT phosphorylation dynamics via Western blotting .
Advanced Research Questions
Q. How can contradictions in this compound’s dual pro-inflammatory and anti-inflammatory roles be resolved experimentally?
- Experimental Design : Conduct dose-response studies in cell lines (e.g., macrophages) to delineate concentration-dependent effects. At low doses, salicylates may inhibit NF-κB (anti-inflammatory), while high doses induce mitochondrial stress (pro-inflammatory). Use RNA-seq to profile cytokine expression and Seahorse assays to measure metabolic flux .
- Data Interpretation : Apply multivariate analysis (e.g., PCA, OPLS-DA) to separate confounding variables, as demonstrated in metabolomic studies of sodium this compound-treated sperm .
Q. What strategies optimize vapor-liquid equilibrium (VLE) models for this compound mixtures in industrial applications?
- Modeling Approach : Collect experimental VLE data for binary systems (e.g., methyl this compound + ethyl this compound) under vacuum conditions (20–50 kPa). Correlate results using Wilson, NRTL, and UNIQUAC models to predict activity coefficients. Validate with headspace gas chromatography .
- Application : Use these models to design distillation columns for purifying this compound esters, minimizing thermal degradation .
Q. How can long-term studies on this compound’s therapeutic effects address confounding factors like tolerance development?
- Study Design : Implement longitudinal cohorts with placebo controls and periodic biomarker assessments (e.g., serum this compound levels, prostaglandin metabolites). Use mixed-effects models to adjust for individual metabolic variability .
- Challenges : Account for genetic polymorphisms in enzymes like UGT1A6, which influence this compound metabolism. Incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Q. What novel approaches exist for designing this compound-based metalloenzyme inhibitors?
- Fragment-Based Drug Design (FBDD) : Utilize this compound metal-binding isosteres (MBIs) as fragments targeting metalloenzyme active sites. Optimize binding via computational docking (e.g., AutoDock Vina) and structure-activity relationship (SAR) studies. Validate with X-ray crystallography and enzymatic inhibition assays .
- Case Study : Improve inhibitory activity against zinc-dependent enzymes (e.g., carbonic anhydrase) by modifying the this compound scaffold’s hydroxyl and carboxyl groups .
Q. How do structural modifications of this compound derivatives impact their pharmacological activity and toxicity profiles?
- Comparative Analysis : Synthesize analogs (e.g., methyl, propyl, or choline salicylates) and evaluate their COX inhibition, bioavailability, and LD50 in animal models. Use HPLC-MS to track metabolite formation .
- Key Findings : Propyl this compound’s lipophilic side chain enhances dermal absorption, making it suitable for topical formulations, while methyl this compound’s volatility limits systemic exposure .
Q. Methodological Resources
- Metabolomic Analysis : Refer to supplementary tables from goat semen studies for PCA/OPLS-DA workflows and differential metabolite identification .
- Enzyme Interaction Studies : Follow protocols from IFN-I signaling research for phosphatase inhibition and co-immunoprecipitation assays .
- Spectrophotometry : Adapt methods from plant tissue analysis, including sample homogenization in methanol and absorbance measurement at 310 nm .
Properties
IUPAC Name |
2-carboxyphenolate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSDEFSMJLZEOE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5O3- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948389 | |
Record name | 2-Carboxyphenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63-36-5, 25496-36-0 | |
Record name | Salicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Carboxyphenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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